molecular formula C25H26N2O7S B2554693 2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide CAS No. 433699-69-5

2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide

Cat. No. B2554693
CAS RN: 433699-69-5
M. Wt: 498.55
InChI Key: ZUAVKJVSSYUKDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, new derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups led to imines, amines, thioureas, and hydrazones .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of methyl 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate, a compound with a similar 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl moiety, has been reported . The compound crystallizes in the monoclinic space group P21/n with a = 8.0909 (6) Å, b = 24.4463 (18) Å, c = 12.6980 (10) Å, β = 96.6020 (10)° .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with a similar amine gave a series of imines and also the derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-Propyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carbonitrile, a compound with a similar 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl moiety, has a molecular formula of C16H12N2O2 and a molecular weight of 264.27868 .

Scientific Research Applications

These applications highlight the compound’s versatility and potential impact across different fields of research. Further studies are essential to fully explore its therapeutic potential and mechanisms of action . If you need more information or additional applications, feel free to ask! 😊

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, Alrestatin, which contains a similar 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl moiety, acts as an aldose reductase inhibitor .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, Sigma-Aldrich provides 2-(1,3-DIOXO-1H-BENZO(DE)ISOQUINOLIN-2(3H)-YL)PROPANOIC ACID to early discovery researchers as part of a collection of rare and unique chemicals . Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions for the study of similar compounds could involve further investigation into their synthesis, characterization, and potential applications. For instance, further functionalization of the free amino groups in benzo[de]isoquinoline-1,3-dione derivatives could lead to new compounds with potential applications . Additionally, the development of safer and more effective aldose reductase inhibitors could be a promising area of research .

properties

IUPAC Name

2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O7S/c1-33-20-14-17(22(15-21(20)34-2)35(31,32)26-11-5-13-28)10-12-27-24(29)18-8-3-6-16-7-4-9-19(23(16)18)25(27)30/h3-4,6-9,14-15,26,28H,5,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAVKJVSSYUKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)NCCCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide

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